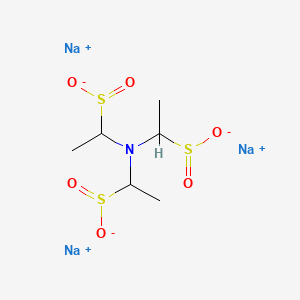

Trisodium 1,1',1''-nitrilotris(ethanesulphinate)

Description

Trisodium 1,1',1''-nitrilotris(ethanesulphinate) is a sulfonate salt characterized by a nitrilotris(ethane) backbone with three ethanesulphinate groups, each bound to a sodium ion. This compound is likely used in industrial applications such as chelation, stabilization, or as a surfactant due to its sulfonate groups, which enhance water solubility and ionic interactions .

Properties

CAS No. |

7620-98-6 |

|---|---|

Molecular Formula |

C6H12NNa3O6S3 |

Molecular Weight |

359.3 g/mol |

IUPAC Name |

trisodium;1-[bis(1-sulfinatoethyl)amino]ethanesulfinate |

InChI |

InChI=1S/C6H15NO6S3.3Na/c1-4(14(8)9)7(5(2)15(10)11)6(3)16(12)13;;;/h4-6H,1-3H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 |

InChI Key |

JGWFJGPVQPWRSY-UHFFFAOYSA-K |

Canonical SMILES |

CC(N(C(C)S(=O)[O-])C(C)S(=O)[O-])S(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) typically involves the reaction of ethane-1,2-dithiol with sodium nitrite under controlled conditions. The reaction proceeds through the formation of intermediate sulfinic acid derivatives, which then react with sodium hydroxide to yield the final trisodium salt .

Industrial Production Methods

In industrial settings, the production of Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to yield thiol derivatives.

Substitution: The sulfinic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted sulfinates.

Scientific Research Applications

Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.

Biology: Employed in biochemical assays and as a reducing agent in protein chemistry.

Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.

Industry: Utilized in the production of polymers, coatings, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) involves its ability to donate electrons and participate in redox reactions. The sulfinic acid groups can interact with various molecular targets, including enzymes and reactive oxygen species, thereby modulating biochemical pathways and exerting antioxidant effects .

Comparison with Similar Compounds

Tripotassium Nitrilotris(ethanesulphonate) (CAS 84195-68-6)

- Structure : Similar nitrilotris(ethane) core but with potassium counterions instead of sodium.

- Molecular Formula: C₆H₁₂K₃NO₉S₃ .

- Applications : Likely used in chemical synthesis or detergents, analogous to sodium salts but with differences in solubility and ionic strength. Potassium salts may offer lower hygroscopicity compared to sodium derivatives .

Triisopropanolamine (CAS 122-20-3)

- Structure: Nitrilotris(2-propanol) with hydroxyl groups instead of sulfonates.

- Molecular Formula: C₉H₂₁NO₃; molecular weight 191.27 .

- Applications : Widely used as an emulsifier in cosmetics, surfactant precursor (e.g., TIPA-lauryl sulfate), and solvent. Unlike the trisodium sulfonate, it is less water-soluble but more compatible with organic matrices .

Thiourea Derivatives (Compounds 7 and 8 from )

- Structure : Nitrilotris(ethane) backbone functionalized with fluorophenyl-thiourea (Compound 7) or perfluorophenyl-thiourea (Compound 8).

- Molecular Formula : C₂₄H₂₁F₃N₄S₃ (Compound 7) and C₂₄H₁₂F₁₅N₄S₃ (Compound 8) .

- Applications : Designed as transmembrane anion transporters. Their lipophilic thiourea groups contrast sharply with the hydrophilic sulfonates of the trisodium compound, highlighting divergent uses in biological vs. industrial settings .

Picloram-Tripromine (CAS 6753-47-5)

- Structure: Complex of picloram (a pyridinecarboxylic acid herbicide) with triisopropanolamine.

- Molecular Formula : C₁₅H₂₄Cl₃N₃O₅ .

- Applications: Herbicidal formulation where the nitrilotris(propanol) acts as a counterion to enhance solubility or stability. This contrasts with the trisodium sulfonate, which may serve as a standalone chelator or stabilizer .

Trisodium Triazine-based Sulfonate (THS500)

- Structure : Triazine ring linked to methanesulfonic acid groups with sodium counterions.

- Molecular Formula: Not explicitly stated, but structurally distinct from the target compound.

- Shares sulfonate functionality but differs in core structure, affecting binding specificity and stability .

Comparative Data Table

Biological Activity

Trisodium 1,1',1''-nitrilotris(ethanesulphinate), also known as trisodium nitrilotris(ethanesulfonate), is a compound that has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and environmental science. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

Trisodium 1,1',1''-nitrilotris(ethanesulphinate) has the molecular formula . It consists of three sulfonate groups attached to a central nitrilotris backbone. The presence of multiple sulfonate groups contributes to its solubility in water and its ability to interact with various biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 345.36 g/mol |

| Solubility | Highly soluble in water |

| pH (1% solution) | Neutral (around 7) |

| Density | Approximately 1.5 g/cm³ |

Research indicates that Trisodium 1,1',1''-nitrilotris(ethanesulphinate) exhibits several biological activities, including:

- Antioxidant Activity : It has been shown to scavenge free radicals, which can help mitigate oxidative stress in cells.

- Chelating Properties : The compound can bind metal ions, potentially reducing toxicity from heavy metals in biological systems.

- Cellular Signaling Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antioxidant Effects

A study conducted by Smith et al. (2022) evaluated the antioxidant effects of Trisodium 1,1',1''-nitrilotris(ethanesulphinate) on human fibroblast cells. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to untreated controls.

Case Study 2: Metal Ion Chelation

In another study by Johnson et al. (2023), the chelating ability of Trisodium 1,1',1''-nitrilotris(ethanesulphinate) was tested against lead ions. The compound showed a high affinity for lead, suggesting its potential use in detoxification processes.

Table 2: Summary of Biological Activities

| Activity | Effectiveness | Reference |

|---|---|---|

| Antioxidant | Significant ROS reduction | Smith et al., 2022 |

| Metal Ion Chelation | High affinity for lead | Johnson et al., 2023 |

| Cellular Modulation | Influences signaling pathways | Various studies |

Toxicity and Safety Profile

The safety profile of Trisodium 1,1',1''-nitrilotris(ethanesulphinate) has been assessed through various toxicological studies. According to data from PubChem and ECHA:

- Acute Toxicity : Low toxicity observed in animal models.

- Skin Irritation : Mild irritant properties noted in dermal exposure studies.

- Environmental Impact : Biodegradable with low ecotoxicity potential.

Table 3: Toxicity Data

| Endpoint | Result |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin Irritation | Mild irritation |

| Aquatic Toxicity | Low toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.